molecular formula C12H7FO3S B6399402 3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid CAS No. 1261995-76-9

3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid

Cat. No.: B6399402
CAS No.: 1261995-76-9
M. Wt: 250.25 g/mol
InChI Key: CXXKIPPEYSITMT-UHFFFAOYSA-N
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Description

3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a thiophene ring bearing a formyl group

Properties

IUPAC Name

3-fluoro-5-(5-formylthiophen-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FO3S/c13-9-4-7(3-8(5-9)12(15)16)11-2-1-10(6-14)17-11/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXKIPPEYSITMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC(=CC(=C2)F)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689507
Record name 3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-76-9
Record name 3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-Fluoro-5-(5-carboxythiophen-2-yl)benzoic acid

    Reduction: 3-Fluoro-5-(5-hydroxymethylthiophen-2-yl)benzoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of the formyl group and the fluorine atom. These functional groups can participate in various reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved are specific to the reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Formylthiophen-2-yl)benzoic acid: Similar structure but lacks the fluorine atom.

    3-Fluoro-5-(thiophen-2-yl)benzoic acid: Similar structure but lacks the formyl group.

Uniqueness

3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid is unique due to the presence of both the fluorine atom and the formyl group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .

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